molecular formula C12H12N6O2S B15226965 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B15226965
M. Wt: 304.33 g/mol
InChI Key: UIRDIUMKZRVENE-UHFFFAOYSA-N
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Description

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid to form the imidazo[1,2-a]pyridine core . The nitro group is introduced via nitration reactions, and the thiazole ring is formed through cyclization reactions involving appropriate thioamide precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound may also inhibit specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to the combination of the imidazo[1,2-a]pyridine and thiazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C12H12N6O2S

Molecular Weight

304.33 g/mol

IUPAC Name

[4-(2,7-dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H12N6O2S/c1-6-3-10-14-7(2)11(8-5-21-12(15-8)16-13)17(10)4-9(6)18(19)20/h3-5H,13H2,1-2H3,(H,15,16)

InChI Key

UIRDIUMKZRVENE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1[N+](=O)[O-])C3=CSC(=N3)NN)C

Origin of Product

United States

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